1-Eicosanol, hydrogen sulfate

CAS No.: 67633-89-0

Cat. No.: VC18453180

Molecular Formula: C20H42O4S

Molecular Weight: 378.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67633-89-0 |

|---|---|

| Molecular Formula | C20H42O4S |

| Molecular Weight | 378.6 g/mol |

| IUPAC Name | icosyl hydrogen sulfate |

| Standard InChI | InChI=1S/C20H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H,21,22,23) |

| Standard InChI Key | DLFKFFZPKVOYJI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O |

Introduction

Chemical Structure and Nomenclature

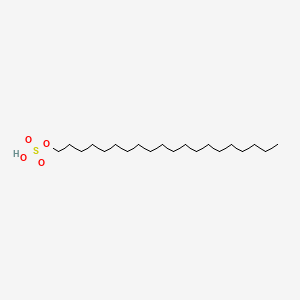

1-Eicosanol, hydrogen sulfate (IUPAC name: icosyl hydrogen sulfate) is an organosulfate derivative of 1-eicosanol. Its molecular formula is , with a molecular mass of 378.61 g/mol . The molecule consists of a 20-carbon alkyl chain () bonded to a hydrogen sulfate group (). This amphiphilic structure enables surfactant behavior, with the nonpolar alkyl chain interacting with hydrophobic substances and the polar sulfate group facilitating aqueous solubility.

The compound’s InChIKey (DLFKFFZPKVOYJI-UHFFFAOYSA-N) and canonical SMILES (CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O) provide unambiguous identifiers for computational and regulatory purposes . Its crystalline structure and hydration state influence physical properties such as melting point and solubility, though specific crystallographic data remain understudied.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of 1-eicosanol, hydrogen sulfate involves two primary steps:

-

Sulfation: 1-Eicosanol reacts with sulfur trioxide () or chlorosulfonic acid () under controlled conditions. This exothermic reaction is typically conducted at temperatures below 30°C to prevent side reactions such as oxidation or decomposition. The product, 1-eicosanol hydrogen sulfate, is isolated via solvent extraction or crystallization.

-

Purification: Crude product is purified through recrystallization or column chromatography to remove unreacted alcohol and sulfating agents.

Industrial-Scale Production

Industrial processes utilize continuous-flow reactors to enhance efficiency and safety. Key considerations include:

-

Reagent Purity: High-purity minimizes byproducts.

-

Temperature Control: Jacketed reactors maintain temperatures below 50°C.

-

Neutralization: Excess acid is neutralized with alkaline solutions post-reaction.

Physicochemical Properties

The compound’s low water solubility and high melting point (≈85°C) reflect its long hydrocarbon chain. Its critical micelle concentration (CMC) is lower than sodium dodecyl sulfate (SDS, 8.2 mM), indicating stronger surfactant efficiency.

Mechanisms of Action

As an anionic surfactant, 1-eicosanol hydrogen sulfate reduces surface tension at air-water interfaces ( at CMC). This arises from the alignment of molecules at the interface, with sulfate groups oriented toward water and alkyl chains toward air. In aqueous solutions, micelles form above the CMC, encapsulating hydrophobic molecules in their cores. The compound’s large hydrophobic domain enhances solubilization capacity for nonpolar substances, making it effective in emulsification and dispersion applications.

Applications

Analytical Chemistry

-

Chromatography: Used as a mobile phase additive in reverse-phase HPLC to improve peak resolution for hydrophobic analytes.

-

Protein Studies: Disrupts protein-lipid interactions in membrane protein isolation, aiding structural biology research.

Industrial Formulations

-

Detergents: Enhances grease removal in heavy-duty cleaners, though its high cost limits widespread use compared to SDS.

-

Lubricants: Acts as a friction modifier in synthetic lubricants due to its film-forming ability.

Biomedical Research

-

Drug Delivery: Investigated for micellar encapsulation of lipophilic drugs, improving bioavailability.

-

Antimicrobial Activity: Preliminary studies suggest synergistic effects with antibiotics against Gram-positive bacteria.

Analytical Characterization

Spectroscopic Methods

-

H NMR: Peaks at 1.2–1.4 ppm (methylene groups) and 4.1 ppm (sulfate-linked CH2).

-

FT-IR: Strong absorption at 1050 cm ( stretch) and 1250 cm ( stretch).

Chromatographic Techniques

-

HPLC: Retention time of 12.3 min on a C18 column (acetonitrile/water 70:30).

-

TLC: (silica gel, chloroform/methanol 9:1).

Comparison with Related Surfactants

| Surfactant | Chain Length | CMC (mM) | Application |

|---|---|---|---|

| 1-Eicosanol HSO4 | C20 | 0.8 | Specialty detergents |

| Sodium dodecyl sulfate | C12 | 8.2 | General-purpose cleaners |

| Sodium lauryl sulfate | C12 | 8.3 | Cosmetics, toothpaste |

The extended alkyl chain of 1-eicosanol hydrogen sulfate provides superior hydrophobicity for niche applications requiring stable micelles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume